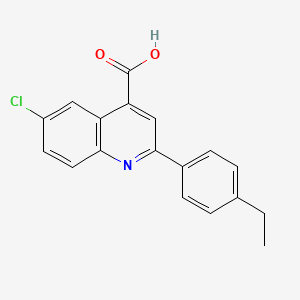

Ácido 6-cloro-2-(4-etilfenil)quinolina-4-carboxílico

Descripción general

Descripción

Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound of interest, 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, is structurally related to various quinoline derivatives that have been synthesized and studied for their potential applications in drug development and other chemical processes.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, halogenation, and functional group transformations. For instance, an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction, which is a common method for constructing quinoline cores . Additionally, a general one-pot synthesis method has been developed for (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, demonstrating the versatility and adaptability of synthetic approaches for quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of ethyl 6-chloro-2-eth-oxy-quinoline-4-carboxylate revealed an intramolecular C-H⋯O hydrogen bond and a planar conformation, which could influence its reactivity and interaction with biological targets . The molecular structure, including the HOMO and LUMO analysis, provides insights into the charge transfer within the molecule, which is essential for understanding its reactivity and potential as a drug candidate .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. The reactivity of these compounds can be manipulated through different functional groups, leading to a wide range of chemical transformations. For instance, the interaction of an aminoquinoline ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of a novel tricyclic quinoline derivative . Such reactions are indicative of the rich chemistry that quinoline compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine, and functional groups like carboxylic acids, can affect their solubility, stability, and reactivity. The crystal structure analysis and Hirshfeld surface analysis provide detailed information on the intermolecular interactions, which are important for understanding the compound's behavior in different environments . Additionally, the synthesis of a key intermediate for a new tricyclic quinolone showcases the importance of the physical and chemical properties in the development of pharmaceutical agents .

Aplicaciones Científicas De Investigación

Química Medicinal: Diseño y Descubrimiento de Fármacos

El ácido 6-cloro-2-(4-etilfenil)quinolina-4-carboxílico es un andamiaje valioso en química medicinal debido a su núcleo de quinolina, un motivo común en el diseño de fármacos . Su estructura es susceptible a modificaciones, lo que permite la síntesis de derivados con posibles efectos terapéuticos. El grupo cloro que atrae electrones y el grupo etilo que dona electrones pueden influir en la interacción del compuesto con los objetivos biológicos, lo que potencialmente lleva a nuevos farmacóforos.

Química Orgánica Sintética: Bloques de Construcción para Moléculas Complejas

En química orgánica sintética, este compuesto sirve como un intermedio versátil para construir moléculas complejas . Su grupo ácido carboxílico reactivo puede sufrir diversas transformaciones, como la formación de amidas o la esterificación, lo que permite la síntesis de una variedad diversa de compuestos. La presencia de un sustituyente cloro también ofrece oportunidades para una mayor funcionalización a través de reacciones de sustitución nucleófila.

Química Industrial: Precursores de Materiales

El derivado de quinolina puede actuar como precursor de materiales utilizados en aplicaciones industriales . Su sistema aromático rígido podría incorporarse a polímeros o moléculas pequeñas que requieren propiedades electrónicas específicas, como materiales conductores o semiconductores orgánicos.

Química Ambiental: Estándares Analíticos

Debido a su estructura y propiedades definidas, el ácido 6-cloro-2-(4-etilfenil)quinolina-4-carboxílico se puede utilizar como estándar analítico en estudios de química ambiental . Puede ayudar en la calibración de instrumentos y servir como compuesto de referencia en la detección y cuantificación de contaminantes orgánicos similares.

Farmacología: Estudio de la Acción de los Fármacos

En farmacología, se pueden estudiar las interacciones de este compuesto con varias enzimas y receptores para comprender su mecanismo de acción . Esto puede conducir a información sobre su farmacocinética y farmacodinamia, que son cruciales para los procesos de desarrollo de fármacos.

Ciencia de Materiales: Materiales Funcionales

La estructura aromática del derivado de quinolina lo hace adecuado para el desarrollo de materiales funcionales en la ciencia de los materiales . Podría usarse en la creación de materiales avanzados con propiedades ópticas o electrónicas específicas, como en el campo de la optoelectrónica o como parte de dispositivos sensoriales.

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid are topoisomerase II and alkaline phosphatases . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, while alkaline phosphatases are a group of enzymes found in various tissues throughout the body that remove phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid interacts with its targets by inhibiting their activity . For topoisomerase II, it prevents the enzyme from relieving strain in the DNA structure, thereby interfering with replication and transcription processes . For alkaline phosphatases, it inhibits the removal of phosphate groups, affecting various metabolic processes .

Biochemical Pathways

The inhibition of topoisomerase II and alkaline phosphatases by 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid affects several biochemical pathways. The inhibition of topoisomerase II can lead to DNA damage and apoptosis, while the inhibition of alkaline phosphatases can affect phosphate metabolism and signal transduction .

Result of Action

The molecular and cellular effects of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid’s action include DNA damage, apoptosis, and altered phosphate metabolism . These effects can lead to the death of cancer cells or other cells with high topoisomerase II or alkaline phosphatase activity.

Propiedades

IUPAC Name |

6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDXIZSQZHZIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392780 | |

| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897559-96-5 | |

| Record name | 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897559-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)